

# Comparative Analysis of Chiglitazar: A Statistical Review of Efficacy and Safety

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## Compound of Interest

Compound Name: *Imiglitazar*

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Chiglitazar, a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist, has demonstrated promising results in the management of type 2 diabetes by addressing both glycemic control and dyslipidemia.<sup>[1][2]</sup> This guide provides a statistical analysis of comparative studies involving Chiglitazar, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance against other therapeutic alternatives.

## Efficacy Data

Clinical trial data has consistently shown Chiglitazar to be effective in improving key glycemic and metabolic parameters. When compared with placebo and other antidiabetic agents, Chiglitazar exhibits significant improvements in HbA1c, fasting blood glucose (FBG), and markers of insulin sensitivity.

Table 1: Comparative Efficacy of Chiglitazar vs. Placebo (24 Weeks)

Parameter	Chiglitazar 32 mg (Mean Change from Baseline)	Chiglitazar 48 mg (Mean Change from Baseline)	Placebo (Mean Change from Baseline)	Statistical Significance (vs. Placebo)
HbA1c (%)	-0.87	-1.05	-	P < 0.0001 for both doses[2]
Fasting Plasma Glucose (mmol/L)	Significant Reduction	Significant Reduction	-	Significantly improved in chiglitazar groups[2]
HOMA-IR	Significant Reduction	Significant Reduction	-	Significantly improved in chiglitazar groups[1]
HOMA-β	Significant Increase	Significant Increase	-	Significantly improved in chiglitazar groups
Triglycerides (mmol/L)	-0.38	-	-0.21 (TZD)	Chiglitazar showed greater reduction than TZD

Table 2: Comparative Efficacy of Chiglitazar vs. Sitagliptin (24 Weeks)

Parameter	Chiglitazar 48 mg (Mean Change from Baseline)	Sitagliptin 100 mg (Mean Change from Baseline)	Statistical Significance
Fasting Blood Glucose (FBG)	-1.91 ± 0.48	-1.08 ± 0.41	P < 0.0001
Fasting Insulin (Fins)	-1.72 ± 0.99	-2.84 ± 1.03	P < 0.0001
2-hour Postprandial Blood Glucose (2h- BG)	-3.23 ± 0.67	-1.42 ± 0.60	P < 0.0001
Triglycerides (TG)	Greater Reduction	Increase	-

## Safety and Tolerability

Chiglitazar has been generally well-tolerated in clinical trials. The incidence of adverse events is comparable to that of placebo and other active comparators, with a low risk of hypoglycemia.

Table 3: Comparative Safety Profile of Chiglitazar

Adverse Event	Chiglitazar (Augmented Dose)	Thiazolidinedi ones (TZDs)	Placebo	Sitagliptin 100 mg
Hypoglycemia	Comparable to TZDs	Comparable to Chiglitazar	Lower incidence than Chiglitazar	-
Edema	Comparable to TZDs	Comparable to Chiglitazar	Low incidence	-
Weight Gain	Comparable to TZDs	Comparable to Chiglitazar	Low incidence	Less than Chiglitazar 48mg
Bone Fractures	Comparable to TZDs	Comparable to Chiglitazar	-	-

## Experimental Protocols

The data presented in this guide are derived from randomized, double-blind, placebo-controlled, and active-controlled clinical trials. The following methodologies are representative of the key experiments conducted in these studies.

## Phase 3 Clinical Trial (CMAP) Protocol

A multicenter, randomized, double-blind, placebo-controlled, phase 3 trial was conducted to evaluate the efficacy and safety of Chiglitazar in patients with type 2 diabetes who had inadequate glycemic control with diet and exercise alone.

- Patient Population: Eligible patients with type 2 diabetes.
- Randomization: Patients were randomly assigned in a 1:1:1 ratio to one of three treatment arms:
  - Chiglitazar 32 mg once daily
  - Chiglitazar 48 mg once daily
  - Placebo once daily
- Study Duration: 24 weeks of treatment.
- Primary Efficacy Endpoint: The primary endpoint was the change in Hemoglobin A1c (HbA1c) from baseline to week 24.
- Secondary Efficacy Endpoints: Secondary endpoints included changes in fasting plasma glucose (FPG), 2-hour postprandial glucose (2h-PPG), HOMA-IR, HOMA- $\beta$ , and lipid profiles (Triglycerides, LDL-C, HDL-C).
- Safety Assessments: Safety was monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

## Statistical Analysis

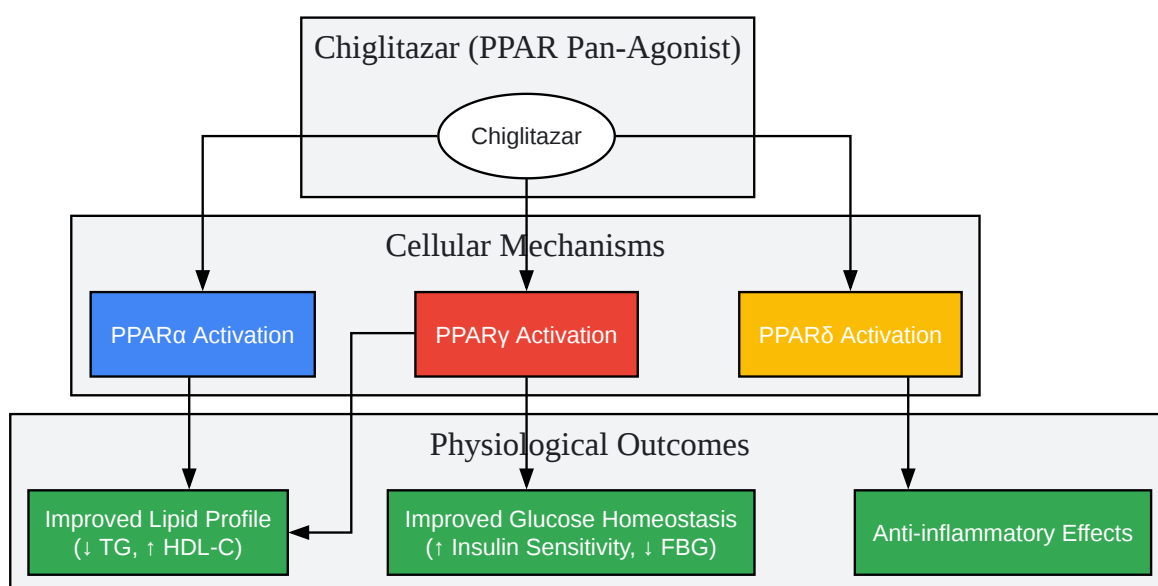
Efficacy analyses were performed on the full analysis set, which included all randomized patients who received at least one dose of the study drug and had at least one post-baseline efficacy measurement. The primary efficacy endpoint was analyzed using an analysis of

covariance (ANCOVA) model with treatment and other baseline characteristics as factors and the baseline HbA1c value as a covariate.

## Visualizations

### Signaling Pathway of Chiglitazar

Chiglitazar functions as a pan-agonist for Peroxisome Proliferator-Activated Receptors (PPARs), activating all three subtypes: PPAR $\alpha$ , PPAR $\gamma$ , and PPAR $\delta$ . This dual agonism allows for a broad range of effects on glucose and lipid metabolism.

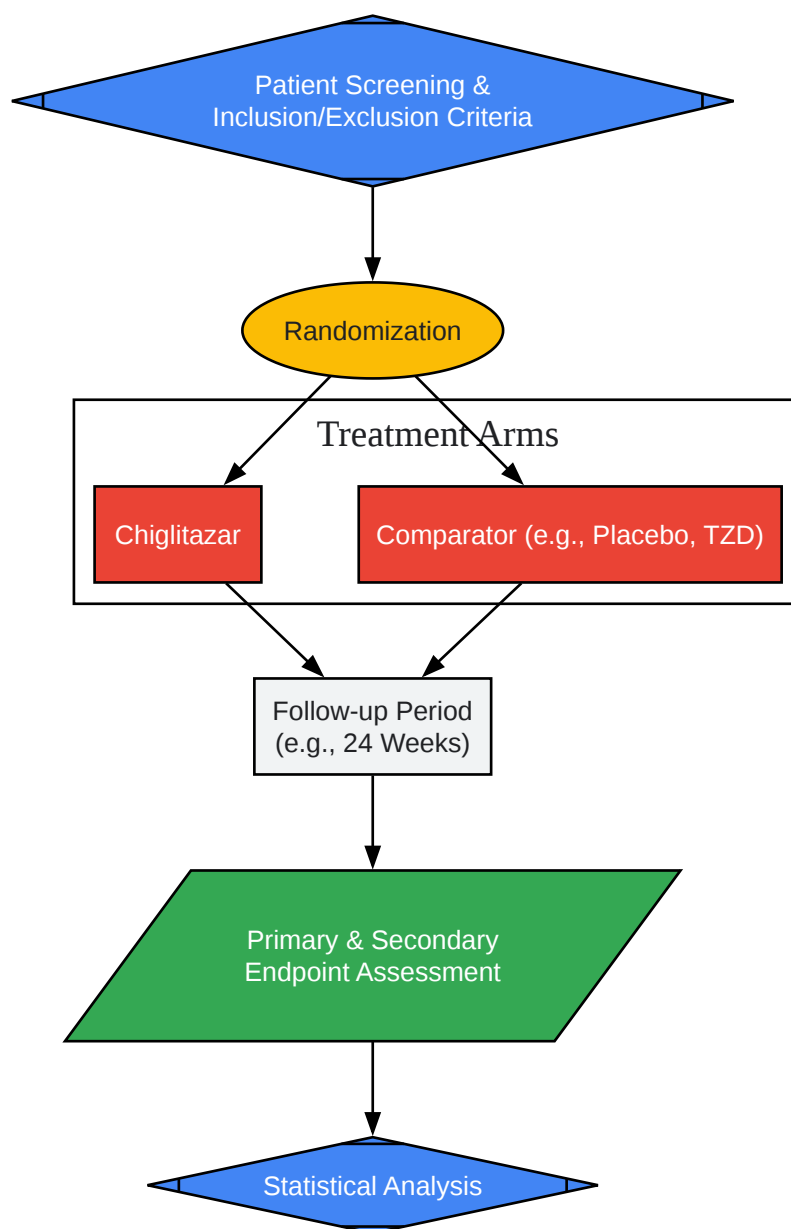


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Caption: Mechanism of action of Chiglitazar as a PPAR pan-agonist.

### Experimental Workflow of a Comparative Clinical Trial

The following diagram illustrates a typical workflow for a randomized controlled trial comparing Chiglitazar to another active comparator or placebo.



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## References

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- To cite this document: BenchChem. [Comparative Analysis of Chiglitazar: A Statistical Review of Efficacy and Safety]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671757#statistical-analysis-of-imiglitar-comparative-studies]

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